11-Hydroxy-N-methyldesloratadine

描述

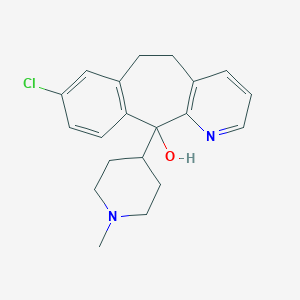

Structure

3D Structure

属性

IUPAC Name |

13-chloro-2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O/c1-23-11-8-16(9-12-23)20(24)18-7-6-17(21)13-15(18)5-4-14-3-2-10-22-19(14)20/h2-3,6-7,10,13,16,24H,4-5,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLLZISLOQPUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301119015 | |

| Record name | 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38089-93-9 | |

| Record name | 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38089-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Hydroxy-N-methyldesloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038089939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-11-(1-methyl-piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-HYDROXY-N-METHYLDESLORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FN2MM460T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 11-Hydroxy-N-methyldesloratadine: Structure, Properties, and Analysis

This guide provides a comprehensive technical overview of 11-Hydroxy-N-methyldesloratadine, a significant metabolite and impurity of the widely-used second-generation antihistamines, loratadine and desloratadine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies pertinent to this compound.

Introduction: The Significance of a Metabolite

11-Hydroxy-N-methyldesloratadine, identified as a USP-related compound D for loratadine, represents a hydroxylated derivative formed during the metabolism of its parent drugs.[1][2] While loratadine is a prodrug that is rapidly metabolized to its active form, desloratadine, both compounds undergo further biotransformation, including hydroxylation, by cytochrome P450 enzymes.[3][4][5] Understanding the structure and properties of metabolites like 11-Hydroxy-N-methyldesloratadine is crucial for a complete pharmacological and toxicological profile of the parent drug.

Chemical Structure and Physicochemical Properties

The precise chemical identity of 11-Hydroxy-N-methyldesloratadine is essential for its synthesis, analysis, and the interpretation of its biological activity.

IUPAC Name: 8-Chloro-5,6-dihydro-11-hydroxy-11-(1-methylpiperidin-4-yl)-11H-benzo[6][7]cyclohepta[1,2-b]pyridine[1]

Synonyms: 11-Hydroxy N-Methyl Dihydrodesloratadine, Loratadine Hydroxy Deacyl Analog[1]

CAS Number: 38089-93-9[1][8][9]

Molecular Formula: C₂₀H₂₃ClN₂O[1][2]

Molecular Weight: 342.86 g/mol [2][8]

Chemical Structure:

The structure consists of a tricyclic benzocycloheptapyridine core, characteristic of desloratadine, with the addition of a hydroxyl group at the 11-position and a methyl group on the piperidine nitrogen.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 342.86 g/mol | [2][8] |

| Molecular Formula | C₂₀H₂₃ClN₂O | [1][2] |

| CAS Number | 38089-93-9 | [1][8][9] |

| InChI | 1S/C20H23ClN2O/c1-23-11-8-16(9-12-23)20(24)18-7-6-17(21)13-15(18)5-4-14-3-2-10-22-19(14)20/h2-3,6-7,10,13,16,24H,4-5,8-9,11-12H2,1H3 | [9] |

| Calculated LogP | 2.08 | [10] |

| Calculated Polar Surface Area | 36.36 Ų | [10] |

| Solubility | Loratadine (parent compound) is practically insoluble in water, but soluble in acetone, alcohol, and chloroform.[11][12] The hydroxyl group in 11-Hydroxy-N-methyldesloratadine may slightly increase its aqueous solubility compared to N-methyldesloratadine. |

Pharmacology and Metabolism

The pharmacological activity of 11-Hydroxy-N-methyldesloratadine is presumed to be related to its structural similarity to desloratadine, a potent and selective peripheral histamine H1 receptor antagonist.[13] However, specific binding affinity data for this metabolite is not extensively documented.

Metabolic Pathway

Loratadine undergoes extensive first-pass metabolism, primarily through cytochrome P450 enzymes, to form its major active metabolite, desloratadine.[3][4][5] Both loratadine and desloratadine are further metabolized, with hydroxylation being a key pathway.[3][14] The formation of 11-Hydroxy-N-methyldesloratadine likely proceeds from N-methyldesloratadine, an impurity and potential metabolite, through hydroxylation at the 11-position of the tricyclic ring system.

Caption: Proposed metabolic pathway to 11-Hydroxy-N-methyldesloratadine.

Synthesis and Analysis

The synthesis and analytical quantification of 11-Hydroxy-N-methyldesloratadine are critical for its use as a reference standard in pharmaceutical quality control.

Synthesis

Analytical Methodology: Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of loratadine and its metabolites in biological matrices.[17][18][19] The following protocol is a representative method that can be adapted and validated for the quantification of 11-Hydroxy-N-methyldesloratadine.

Experimental Protocol: LC-MS/MS Quantification

-

Sample Preparation (Plasma):

-

To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard. The exact mass transitions would need to be determined through infusion of a pure standard.

-

Caption: General workflow for the LC-MS/MS analysis of 11-Hydroxy-N-methyldesloratadine.

Conclusion

11-Hydroxy-N-methyldesloratadine is a relevant molecule in the context of loratadine and desloratadine pharmacology and quality control. While detailed, publicly available data on its specific properties and activities are limited, this guide provides a foundational understanding based on its chemical structure and the well-documented characteristics of its parent compounds. Further research into the specific pharmacological and toxicological profile of this metabolite is warranted to fully elucidate its role in the overall effects of loratadine and desloratadine.

References

- Ghosal, A., Gupta, S., Ramanathan, R., Yuan, Y., Lu, X., Su, A. D., Alvarez, N., Zbaida, S., Chowdhury, S. K., & Alton, K. B. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug metabolism letters, 3(3), 162–170.

-

PubMed. (n.d.). Metabolism of loratadine and further characterization of its in vitro metabolites. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Metabolism of loratadine and further characterization of its in vitro metabolites. Retrieved January 21, 2026, from [Link]

- Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. (2005).

- Barecki, M. E., Wicke, K., & Glue, P. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes.

-

Semantic Scholar. (n.d.). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Retrieved January 21, 2026, from [Link]

- El-Sherbiny, D. T., El-Wasseef, D. R., Abu-El-Ezz, S. F., & El-Ashry, S. M. (2014). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. Chemistry Central journal, 8, 13.

- Rao, R. N., Kumar, A. V., & Narsimha, R. (2003). Impurity profile study of loratadine. Journal of pharmaceutical and biomedical analysis, 32(3), 435–444.

- Sravanthi, V., & Babu, C. K. (2014). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities.

-

ResearchGate. (n.d.). Determination of loratadine and its active metabolite in human plasma by high-performance liquid chromatography with mass spectrometry detection. Retrieved January 21, 2026, from [Link]

- Zhang, Y., Chen, Y., Zhang, Y., & Li, H. (2022). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug-Drug Interaction. Journal of Analytical Methods in Chemistry, 2022, 1-10.

-

Pharmaffiliates. (n.d.). Loratadine-impurities. Retrieved January 21, 2026, from [Link]

- Heshitha, P., & Annapurna, M. M. (2023). A Review on Analytical Techniques for the Assay of Loratadine. Acta Scientific Pharmaceutical Sciences, 7(12), 10-14.

-

SynZeal. (n.d.). Loratadine Impurities. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Loratadine. Retrieved January 21, 2026, from [Link]

- de Graaf, C., Lenselink, E. B., Beuming, T., & IJzerman, A. P. (2019). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of medicinal chemistry, 62(15), 7174–7186.

-

Pharmaffiliates. (n.d.). CAS No : 38089-93-9 | Product Name : 11-Hydroxy-N-methyl Dihydro Loratadine. Retrieved January 21, 2026, from [Link]

-

ACS Publications. (n.d.). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Retrieved January 21, 2026, from [Link]

-

SynZeal. (n.d.). Loratadine Hydroxy Deacyl Analog (USP). Retrieved January 21, 2026, from [Link]

-

Pharmacompass. (n.d.). CAS 38089-93-9. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CN103784446A - Loratadine composition.

- Simons, F. E. (2009). H1 antihistamines: current status and future directions.

-

Wyzant. (n.d.). What are some chemical properties of loratadine? What are some physical properties of loratadine?. Retrieved January 21, 2026, from [Link]

-

PubMed. (n.d.). Report: A comparative study of loratidine physiochemical properties from different brands. Retrieved January 21, 2026, from [Link]

- Tashiro, M., Sakurada, Y., Iwabuchi, K., Mochizuki, H., Funaki, Y., Kato, M., ... & Yanai, K. (2011). Brain histamine H1 receptor occupancy of loratadine measured by positron emission topography: comparison of H1 receptor occupancy and proportional impairment ratio. Human psychopharmacology, 26(2), 133–139.

-

PubChem. (n.d.). 8-Chloro-11-(1-methyl-piperidin-4-yl)-6,11-dihydro-5hbenzo(5,6)cyclohepta(1,2-b)pyridin-11-ol. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 8-Chloro-5,6-dihydro-11H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-one. Retrieved January 21, 2026, from [Link]

Sources

- 1. Loratadine Hydroxy Deacyl Analog (USP) | 38089-93-9 | SynZeal [synzeal.com]

- 2. 11-Hydroxy-N-methyl Dihydro Loratadine | LGC Standards [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 11-Hydroxy-N-methyl Dihydro Loratadine | 38089-93-9 [sigmaaldrich.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Loratadine | 79794-75-5 [chemicalbook.com]

- 12. wyzant.com [wyzant.com]

- 13. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the In Vitro Metabolism of Desloratadine to 3-Hydroxydesloratadine

Introduction: A Paradigm Shift in Understanding Desloratadine Metabolism

Desloratadine, a potent, non-sedating, long-acting tricyclic H1-antihistamine, is the major active metabolite of loratadine.[1][2] For years, the precise enzymatic pathway leading to its major human metabolite, 3-hydroxydesloratadine, remained an enigma, proving difficult to replicate in conventional in vitro systems.[2][3] This guide illuminates the novel and complex multi-step mechanism responsible for this critical biotransformation, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the nuanced interplay of Phase I and Phase II enzymes, detail robust experimental protocols for recapitulating this pathway in vitro, and offer insights into the analytical methodologies required for accurate quantification. It is important to note that while the topic specified "11-Hydroxy-N-methyldesloratadine," the predominant and scientifically documented major active hydroxylated metabolite is 3-hydroxydesloratadine, which will be the focus of this guide.

The Core Mechanism: An Unconventional Two-Enzyme System

The formation of 3-hydroxydesloratadine is not a straightforward cytochrome P450 (CYP) mediated oxidation as initially presumed. Instead, it involves a sophisticated and sequential interplay between a Phase II enzyme, UDP-glucuronosyltransferase 2B10 (UGT2B10), and a Phase I enzyme, Cytochrome P450 2C8 (CYP2C8).[1][2] This discovery solved a long-standing mystery in drug metabolism, highlighting the necessity of using integrated and physiologically relevant in vitro systems.

The established pathway is as follows:

-

N-Glucuronidation by UGT2B10: The process initiates with the glucuronidation of desloratadine at its tertiary amine, a reaction catalyzed specifically by UGT2B10.[1][2]

-

3-Hydroxylation by CYP2C8: The resulting desloratadine-N-glucuronide then serves as a substrate for CYP2C8, which hydroxylates the molecule at the 3-position.[1][2]

-

Deconjugation: The final step is a rapid, non-enzymatic hydrolysis of the N-glucuronide, yielding the stable 3-hydroxydesloratadine metabolite.[1]

This obligatory initial glucuronidation step was the key reason why traditional in vitro systems, such as human liver microsomes (HLM) fortified only with the CYP cofactor NADPH, failed to produce the metabolite.[2][3] The successful in vitro generation of 3-hydroxydesloratadine requires a system containing both UGT and CYP enzymes and their respective cofactors, UDP-glucuronic acid (UDPGA) and NADPH.[2]

Metabolic Pathway Diagram

Caption: Metabolic pathway of desloratadine to 3-hydroxydesloratadine.

Experimental Design: Selecting the Appropriate In Vitro System

The choice of the in vitro model is paramount for successfully studying the formation of 3-hydroxydesloratadine. The system must possess competent Phase I and Phase II enzymatic activities.

| In Vitro System | Advantages | Disadvantages | Relevance to Desloratadine |

| Cryopreserved Human Hepatocytes (CHH) | Gold standard; contains a full complement of Phase I & II enzymes and transporters.[4][5] | Higher cost, donor variability, limited availability.[5] | Optimal System. Successfully demonstrated the formation of 3-hydroxydesloratadine.[2][3] |

| Human Liver Microsomes (HLM) | High concentration of CYP and UGT enzymes, cost-effective, suitable for high-throughput screening.[4][6][7] | Lacks cytosolic enzymes and transporters; requires addition of cofactors.[5] | Suitable with modification. Requires fortification with both NADPH and UDPGA to facilitate the sequential reaction.[2] |

| Human Liver S9 Fraction | Contains both microsomal and cytosolic enzymes.[8][9] | Lower concentration of specific enzymes compared to microsomes. | Suitable with modification. Requires fortification with both NADPH and UDPGA.[2] |

| Recombinant Enzymes (rUGT2B10 & rCYP2C8) | Allows for precise identification of specific enzyme involvement (reaction phenotyping).[10][11][12] | Lacks the complete cellular environment and potential for enzyme-enzyme interactions. | Essential for Mechanistic Confirmation. Used to definitively prove the roles of UGT2B10 and CYP2C8.[2] |

Causality Behind Experimental Choice: Cryopreserved human hepatocytes are the most physiologically relevant choice as they contain the necessary enzymes and cofactors in their natural cellular arrangement.[4] However, for cost-effectiveness and higher throughput, Human Liver Microsomes (HLM) are an excellent alternative, provided they are correctly fortified with both NADPH and UDPGA, a crucial detail for this specific metabolic pathway.[2]

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for in vitro drug metabolism studies and specific findings related to desloratadine.[2][8][9]

Protocol 1: 3-Hydroxydesloratadine Formation in Human Liver Microsomes (HLM)

This protocol is designed to determine the formation of the metabolite in a subcellular fraction.

1. Reagent Preparation:

- Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

- Desloratadine Stock Solution: 10 mM in DMSO. Prepare serial dilutions to achieve final incubation concentrations (e.g., 0.1 - 10 µM).

- Cofactor Solution (fortified): Prepare a solution in phosphate buffer to achieve final concentrations of 1 mM NADPH and 2 mM UDPGA.

- HLM Suspension: Thaw pooled HLM on ice and dilute in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

2. Incubation Procedure:

- Pre-warm a shaking water bath to 37°C.

- In a microcentrifuge tube, add the HLM suspension and desloratadine working solution. Pre-incubate for 5 minutes at 37°C.

- Initiate the reaction by adding the fortified cofactor solution. The final incubation volume is typically 200 µL.

- Self-Validating Controls:

- No Cofactor Control: Replace the cofactor solution with phosphate buffer.

- No HLM Control: Replace the HLM suspension with phosphate buffer.

- Time-Zero Control: Add the stopping solution immediately after adding the cofactor solution.

- Incubate for a specified time course (e.g., 0, 15, 30, 60, 120 minutes) at 37°C with gentle shaking.

3. Reaction Termination and Sample Preparation:

- Terminate the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated desloratadine or another suitable compound).[13][14]

- Vortex vigorously to precipitate proteins.

- Centrifuge at >10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube or a 96-well plate for analysis. Evaporate the solvent under nitrogen and reconstitute in mobile phase if necessary.[15]

Protocol 2: Reaction Phenotyping using Chemical Inhibition in Cryopreserved Human Hepatocytes (CHH)

This protocol aims to confirm the identity of the enzymes responsible for metabolism.

1. Reagent and Cell Preparation:

- Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol. Allow cells to attach and form a monolayer (typically 4-6 hours).

- Desloratadine Dosing Solution: Prepare in incubation medium at desired concentrations.

- Inhibitor Stock Solutions: Prepare concentrated stocks of selective inhibitors in a suitable solvent (e.g., DMSO).

- CYP2C8 Inhibitor: Gemfibrozil glucuronide (potent) or Montelukast.[2]

- UGT2B10 Inhibitor: Nicotine.[1]

- Pan-CYP Inhibitor: 1-Aminobenzotriazole (1-ABT).[2]

2. Incubation Procedure:

- Aspirate the plating medium from the hepatocytes and replace it with fresh, pre-warmed incubation medium.

- Add the chemical inhibitor to the appropriate wells and pre-incubate for 15-30 minutes at 37°C in a CO2 incubator.

- Control Wells: Include a vehicle control (solvent only) for each inhibitor.

- Initiate the metabolic reaction by adding the desloratadine dosing solution.

- Incubate for a defined period (e.g., 2-4 hours) at 37°C.

3. Sample Collection and Analysis:

- At the end of the incubation, collect the medium from each well.

- Perform sample preparation as described in Protocol 1 (protein precipitation).

- Analyze the supernatant for the formation of 3-hydroxydesloratadine using LC-MS/MS. The percentage of inhibition is calculated by comparing metabolite formation in the presence and absence of the inhibitor.

Experimental Workflow Diagram

Caption: A typical workflow for an in vitro metabolism experiment.

Analytical Methodology: LC-MS/MS for Sensitive Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in biological matrices due to its high sensitivity and specificity.[13][15][16]

Key Parameters for Method Development:

-

Chromatography: A C18 reverse-phase column is typically used.[15] Gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate with 0.2% formic acid) and an organic component (e.g., methanol or acetonitrile) provides good separation.[15]

-

Mass Spectrometry: The analysis is performed in positive ion electrospray (ESI+) mode using Multiple Reaction Monitoring (MRM).[15]

-

Quantification: Calibration curves are generated using known concentrations of analytical standards, and the concentration in unknown samples is determined relative to the internal standard.[16] Linearity is typically achieved in the range of 0.05 to 6.0 ng/mL.[16]

Quantitative Data Summary

The following table summarizes key quantitative findings from in vitro studies on desloratadine metabolism.

| Parameter | Value | In Vitro System | Significance | Reference |

| Km (3-OH-desloratadine formation) | 1.6 µM | Cryopreserved Human Hepatocytes | Reflects the substrate concentration at half-maximal velocity of the overall pathway. | [2] |

| Vmax (3-OH-desloratadine formation) | 1.3 pmol/min/million cells | Cryopreserved Human Hepatocytes | Indicates the maximum rate of metabolite formation in an intact cell system. | [2] |

| Inhibition by Gemfibrozil Glucuronide | 91% | Cryopreserved Human Hepatocytes | Confirms the critical role of CYP2C8 in the hydroxylation step. | [2] |

| Inhibition by 1-Aminobenzotriazole | 98% | Cryopreserved Human Hepatocytes | Demonstrates that the hydroxylation is P450-dependent. | [2] |

| Desloratadine Ki (UGT2B10 inhibition) | 1.3 µM | Human Liver Microsomes | Shows desloratadine is a relatively potent competitive inhibitor of its own initial metabolizing enzyme, UGT2B10. | [1] |

Conclusion: A Comprehensive Approach for Accurate Prediction

The biotransformation of desloratadine to 3-hydroxydesloratadine serves as a compelling case study in the complexities of drug metabolism. It underscores the critical need to consider the concerted action of both Phase I and Phase II enzymes and to select in vitro systems that can support such sequential reactions. The failure of early studies to identify this pathway highlights the limitations of using simplified systems and emphasizes the importance of a holistic, mechanistically-grounded approach. By employing physiologically relevant models like cryopreserved human hepatocytes or appropriately fortified microsomal systems, and leveraging sensitive LC-MS/MS analytics, researchers can accurately characterize this unique metabolic pathway. This knowledge is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the comprehensive metabolic profiling of new chemical entities.

References

-

Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302. [Link]

-

Kazmi, F., et al. (2015). A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. Drug Metabolism and Disposition, 43(5), 724-732. [Link]

-

Li, G., et al. (2017). [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS]. Sichuan Da Xue Xue Bao Yi Xue Ban, 48(4), 606-610. [Link]

-

Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism Letters, 3(3), 162-170. [Link]

-

Motyka, R.J., & Roach, J. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Varian, Inc. Application Note. [Link]

-

Srinivas, N. R. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699-1722. [Link]

-

Patsnap. (2024). Choosing Between Human Liver Microsomes and Hepatocytes. Patsnap Synapse. [Link]

-

Ahmad, I., et al. (2014). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Young Pharmacists, 6(2), 24-32. [Link]

-

Kumar, P., & Kumar, V. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

-

ResearchGate. (n.d.). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. ResearchGate. [Link]

-

Marques, C. F., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 4(1), 102086. [Link]

-

Muppavarapu, R., et al. (2015). LC-MS/MS method for the simultaneous determination of desloratadine and its metabolite 3-hydroxy desloratadine in human plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 193-199. [Link]

-

MileCell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. MileCell Bio. [Link]

-

Barecki, M. E., et al. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 29(8), 1173-1175. [Link]

-

Ghosal, A., et al. (2004). Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of 3-hydroxydesloratadine. Biopharmaceutics & Drug Disposition, 25(6), 243-251. [Link]

-

Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 2(3), 259-282. [Link]

-

ResearchGate. (n.d.). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. ResearchGate. [Link]

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]

-

ResearchGate. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]

-

ResearchGate. (2015). A Long-Standing Mystery Solved: The Formation of 3-Hydroxydesloratadine Is Catalyzed by CYP2C8 But Prior Glucuronidation of Desloratadine by UDP-Glucuronosyltransferase 2B10 Is an Obligatory Requirement. ResearchGate. [Link]

-

Xu, H. R., et al. (2007). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 659-666. [Link]

-

ResearchGate. (n.d.). The hepatic metabolism of desloratadine elucidated with the help of 1-ABT. ResearchGate. [Link]

-

Springer Nature Experiments. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Springer Nature. [Link]

-

ResearchGate. (n.d.). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. ResearchGate. [Link]

-

ResearchGate. (2021). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. ResearchGate. [Link]

-

Patsnap. (2024). What are the key in vitro assays to assess CYP inhibition or induction?. Patsnap Synapse. [Link]

-

BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. [Link]

-

Semantic Scholar. (n.d.). Strategies for using in vitro screens in drug metabolism. Semantic Scholar. [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

-

Creative Bioarray. (n.d.). CYP Inhibition Assay. Creative Bioarray. [Link]

-

Suemizu, H., et al. (2020). Metabolism of desloratadine by chimeric TK-NOG mice transplanted with human hepatocytes. Xenobiotica, 50(5), 524-531. [Link]

-

European Medicines Agency. (2017). Assessment report - Review under Article 5(3) of Regulation (EC) No 726/2004 Desloratadine-containing medicinal products. European Medicines Agency. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(5), 1017-1022. [Link]

Sources

- 1. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]

- 5. dls.com [dls.com]

- 6. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]

- 13. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 16. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Characterization of 11-Hydroxy-N-methyldesloratadine as a Desloratadine Impurity

Executive Summary

The safety and efficacy of pharmaceutical products are intrinsically linked to their purity. The rigorous identification, characterization, and control of impurities are mandated by global regulatory bodies and form a cornerstone of modern drug development. This guide provides an in-depth, technical walkthrough of the scientific process used to identify a specific, previously uncharacterized impurity in the antihistamine drug substance, desloratadine. We will detail the logical progression from initial detection by chromatographic methods to the definitive structural elucidation of this impurity as 8-Chloro-6,11-dihydro-11-[N-methyl-4-piperidinyl]-11-hydroxy-5H-benzo[1][2] cyclohepta[1,2-b]pyridine , herein referred to as 11-Hydroxy-N-methyldesloratadine. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the multidisciplinary analytical approach required for comprehensive impurity profiling.

Introduction: The Imperative of Purity in Desloratadine

Desloratadine is a potent, long-acting, non-sedating tricyclic H1-antihistamine.[3] It is the primary active metabolite of loratadine and is widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[3][4] The manufacturing process and storage of any active pharmaceutical ingredient (API) like desloratadine can give rise to impurities, which may include starting materials, by-products, intermediates, degradation products, or metabolites.[2]

According to the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), impurities in new drug substances and products must be meticulously controlled.[5][6][7] Any impurity exceeding the identification threshold requires full structural characterization. This is not merely a regulatory hurdle; it is a fundamental safety requirement. The presence of unknown impurities, even at trace levels, can potentially impact the drug's efficacy, stability, and, most critically, patient safety. Forced degradation studies, which expose the drug substance to stress conditions like acid, base, oxidation, heat, and light, are crucial for revealing potential degradation pathways and identifying impurities that may form during the product's shelf life.[8][9][10][11]

This guide focuses on a case study: the discovery and identification of 11-Hydroxy-N-methyldesloratadine, an impurity that presents a unique analytical challenge due to its structural similarity to the parent drug.

Chapter 1: Initial Detection and Isolation

The first indication of an unknown impurity often arises during routine stability testing or method development using a high-performance liquid chromatography (HPLC) system. In the case of desloratadine, a new, minor peak was observed with a relative retention time (RRT) slightly different from the main desloratadine peak and other known related substances.

Causality of Experimental Choice: HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and reproducibility, making it the ideal first step for detecting and quantifying impurities. A stability-indicating method is designed specifically to separate the API from all potential degradation products, ensuring that any new peaks are not masked.[8][10]

The initial goal was to isolate a sufficient quantity of the impurity for structural analysis. This was achieved through semi-preparative HPLC, a scaled-up version of the analytical method designed for purification rather than just detection.

Experimental Protocol: HPLC Method for Impurity Detection

-

Apparatus: Agilent 1100 Series HPLC system or equivalent, equipped with a UV detector.[12]

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate

-

Triethylamine

-

Trifluoroacetic Acid

-

Purified Water

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: A buffer solution of potassium dihydrogen phosphate and sodium heptanesulfonate, with pH adjusted to 2.2 using triethylamine and trifluoroacetic acid.[13]

-

Mobile Phase B: Acetonitrile/Methanol mixture.

-

Gradient Program: A linear gradient elution designed to resolve the impurity from the main desloratadine peak.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.[13]

-

Detection Wavelength: 280 nm.[13]

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Prepare the mobile phases as described.

-

Prepare a sample solution of desloratadine API at a concentration of approximately 0.5 mg/mL in Mobile Phase A.[13]

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the sample solution and run the gradient program.

-

Identify the main desloratadine peak and the unknown impurity peak based on their retention times.

-

Workflow for Impurity Isolation and Analysis

Caption: Workflow from initial impurity detection to final structural confirmation.

Chapter 2: Structural Elucidation with Mass Spectrometry

With an isolated sample, the next critical step is determining the molecular weight and formula. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this purpose.[14]

Causality of Experimental Choice: LC-MS provides two vital pieces of information: the mass-to-charge ratio (m/z) of the molecular ion, which gives the molecular weight, and the fragmentation pattern upon collision-induced dissociation (tandem MS or MS/MS). This fragmentation is a molecular fingerprint that provides clues about the compound's substructures. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures mass with extreme accuracy, allowing for the unambiguous determination of the elemental composition (molecular formula).

The LC-MS/MS analysis of desloratadine and its known metabolite 3-hydroxydesloratadine shows protonated molecular ions at m/z 311 and 327, respectively.[15][16] The unknown impurity exhibited a protonated molecular ion [M+H]⁺ at m/z 343. This suggested a mass difference of +32 Da compared to desloratadine (m/z 311) and +16 Da compared to 3-hydroxydesloratadine (m/z 327). This strongly pointed towards the addition of both a methyl group (+14 Da) and a hydroxyl group (+16 Da), or two oxygen atoms (+32 Da).

Tandem MS (MS/MS) analysis was performed to probe the structure further. The fragmentation of desloratadine typically shows a major product ion at m/z 259, corresponding to the loss of the piperidinylidene ring.[15][17] The fragmentation of the m/z 343 impurity also showed a significant product ion, but at a different mass, helping to localize the modification.

Experimental Protocol: LC-MS/MS Analysis

-

Apparatus: A triple quadrupole or Q-TOF mass spectrometer coupled to an HPLC system.[1]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Chromatographic Conditions: Similar to the analytical HPLC method, but often using a faster gradient and smaller column dimensions (e.g., 50 mm x 2.1 mm) to ensure compatibility with the MS interface.

-

MS Conditions:

-

Scan Mode: Full scan to identify molecular ions.

-

MRM/Product Ion Scan: Multiple Reaction Monitoring (MRM) or product ion scan mode to monitor the transition from the precursor ion (m/z 343) to its major fragment ions.

-

-

Procedure:

-

Infuse a dilute solution of the isolated impurity directly to optimize MS parameters (e.g., capillary voltage, cone voltage).

-

Inject the sample via the LC system.

-

Acquire full scan data to confirm the molecular weight of the impurity.

-

Perform a product ion scan on the precursor ion (m/z 343) to obtain the fragmentation pattern.

-

Analyze the mass shifts in the fragment ions compared to the fragmentation of the desloratadine reference standard to hypothesize the location of the modifications.

-

Chapter 3: Definitive Confirmation by NMR Spectroscopy

While MS provides a compelling hypothesis for the structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structural elucidation.[14][18][19] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for the precise determination of molecular connectivity and stereochemistry.[18][20]

Causality of Experimental Choice: NMR is a non-destructive technique that provides definitive structural information without needing a reference standard of the unknown compound.[14][19] Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for piecing together the molecular puzzle by showing which protons are coupled to each other and which protons are attached to which carbons.

The ¹H NMR spectrum of the impurity, when compared to desloratadine, showed two key differences:

-

The disappearance of the N-H proton signal from the piperidine ring.

-

The appearance of a new singlet in the aliphatic region, characteristic of an N-methyl group.

Furthermore, analysis of the aromatic and aliphatic regions in both ¹H and ¹³C spectra, aided by 2D NMR, confirmed the presence of a hydroxyl group on the C11 position of the tricyclic core. This combination of data definitively identified the impurity as 11-Hydroxy-N-methyldesloratadine.

Table 1: Key ¹H NMR Chemical Shift Comparisons (Illustrative Data)

| Proton Assignment | Desloratadine (δ, ppm) | 11-Hydroxy-N-methyldesloratadine (δ, ppm) | Rationale for Change |

| Piperidine N-H | ~2.5 (broad singlet) | Absent | Replacement of H with CH₃ group |

| Piperidine N-CH₃ | Absent | ~2.3 (singlet) | Addition of methyl group |

| Tricyclic C6-H₂ | ~3.1 (multiplet) | ~3.3 (multiplet) | Downfield shift due to proximity to new hydroxyl group at C11 |

| Aromatic Protons | 7.0 - 7.5 (multiplets) | 7.1 - 7.6 (multiplets) | Minor shifts due to electronic changes from C11 hydroxylation |

Chapter 4: Synthesis of the Reference Standard

To accurately quantify the impurity in routine quality control, a pure reference standard is required. The structural information gleaned from MS and NMR analysis guides the synthetic chemistry team in devising a route to prepare 11-Hydroxy-N-methyldesloratadine. A common synthetic approach involves a Grignard reaction.[21]

Synthetic Pathway Overview

Caption: Proposed synthetic route for the 11-Hydroxy-N-methyldesloratadine reference standard.

The synthesized material is then rigorously purified and characterized using the same analytical techniques (HPLC, MS, NMR) to confirm its identity and purity. This new reference standard is co-injected with the desloratadine sample containing the impurity to confirm that they have identical retention times, thus validating the initial identification.

Conclusion: A Framework for Proactive Impurity Management

The successful identification of 11-Hydroxy-N-methyldesloratadine demonstrates a systematic, multi-disciplinary approach to impurity profiling. This process, moving logically from detection to isolation and finally to definitive structural elucidation, is fundamental to ensuring the quality and safety of pharmaceutical products. By combining the strengths of chromatography (for separation and quantification), mass spectrometry (for molecular weight and fragmentation), and NMR spectroscopy (for unequivocal structure), analytical scientists can confidently characterize unknown compounds.[2] This in-depth understanding allows for the development of robust control strategies, the setting of appropriate specification limits in accordance with ICH guidelines, and ultimately, the delivery of safer medicines to patients.[22]

References

-

Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

-

Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Available at: [Link]

-

Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link]

-

International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

-

Preprints.org. (2025). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Available at: [Link]

-

SynThink. Desloratadine EP Impurities & Related Compounds. Available at: [Link]

-

ResolveMass. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Available at: [Link]

-

NIH National Center for Biotechnology Information. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Available at: [Link]

-

PubMed. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Available at: [Link]

-

AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Available at: [Link]

-

NIH National Center for Biotechnology Information. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Available at: [Link]

-

Oxford Academic. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Pharmacology Review(s) - accessdata.fda.gov. Available at: [Link]

-

International Council for Harmonisation (ICH). (2006). Q3B(R2) Impurities in New Drug Products. Available at: [Link]

-

Varian, Inc. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Available at: [Link]

-

Oxford Academic. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Available at: [Link]

-

European Medicines Agency (EMA). (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]

-

ResearchGate. Metabolism of loratadine and further characterization of its in vitro metabolites. Available at: [Link]

-

ResearchGate. (A). LC-MS Spectra of Metabolites Formed Following Incubation of 14.... Available at: [Link]

-

PubMed. (2016). [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS]. Available at: [Link]

-

ResearchGate. (2012). Preliminary Impurity Profile Study of Desloratadine Used in Toxicological Studies. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2021). Q3B(R) Impurities in New Drug Products (Revision 3). Available at: [Link]

-

SlideShare. (2017). ICH Q3 Guidelines - Impurities (Q3A - Q3E). Available at: [Link]

-

Preprints.org. (2025). Impurity Analysis for N-Nitroso- Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Available at: [Link]

-

ResearchGate. (2025). The pharmacologic profile of desloratadine: A review. Available at: [Link]

-

Taro Pharmaceuticals. (2018). DESLORATADINE TABLETS. Available at: [Link]

- Google Patents. CN106290657A - A kind of for detecting the method for impurity in Desloratadine.

-

Venkatasai Life Sciences. Desloratadine 11-Hydroxy N-Methyl Impurity. Available at: [Link]

-

European Medicines Agency (EMA). (2017). Assessment report - Review under Article 5(3) of Regulation (EC) No 726/2004 Desloratadine-containing medicinal products. Available at: [Link]

-

IOSR Journal of Applied Chemistry. Synthesis and characterization of related substances of rupatadine fumarate: an antihistamine drug. Available at: [Link]

-

ResearchGate. (2025). Pharmacology of desloratadine: Special characteristics. Available at: [Link]

-

Pharmaffiliates. Desloratadine-impurities. Available at: [Link]

-

SynZeal. Desloratadine Impurities. Available at: [Link]

-

SynZeal. Desloratadine Dehydro 11-Hydroxy N-Methyl Impurity. Available at: [Link]

-

SynThink Research Chemicals. Desloratadine Dehydro 11-Hydroxy N-Methyl Impurity. Available at: [Link]

- Google Patents. CN112898268A - Preparation method of desloratadine impurity.

-

SynZeal. Desloratadine N-Formyl Impurity. Available at: [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. fda.gov [fda.gov]

- 8. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. CN106290657A - A kind of for detecting the method for impurity in Desloratadine - Google Patents [patents.google.com]

- 14. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 15. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 17. researchgate.net [researchgate.net]

- 18. veeprho.com [veeprho.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]

- 21. CN112898268A - Preparation method of desloratadine impurity - Google Patents [patents.google.com]

- 22. ICH Official web site : ICH [ich.org]

11-Hydroxy-N-methyldesloratadine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-Hydroxy-N-methyldesloratadine, a critical molecule in the study of loratadine and desloratadine metabolism and impurity profiling. This document will delve into its chemical identity, physicochemical properties, and its significance as both a metabolite and a process-related impurity in the manufacturing of desloratadine. We will explore its synthesis, analytical methodologies for its detection and quantification, and its role within the broader context of drug development and quality control. This guide is intended to be a valuable resource for researchers, analytical scientists, and professionals in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

11-Hydroxy-N-methyldesloratadine is a derivative of desloratadine, a second-generation antihistamine. A crucial point of clarification is the distinction between the "dihydro" and "dehydro" forms of this molecule, which can lead to ambiguity. This guide focuses on the more prominently cited and commercially available form, 11-Hydroxy-N-methyl Dihydro Loratadine .

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 8-chloro-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ol | [3] |

| CAS Number | 38089-93-9 | [2][3] |

| Molecular Formula | C₂₀H₂₃ClN₂O | [2][3] |

| Molecular Weight | 342.86 g/mol | [3] |

It is important to also acknowledge the existence of Desloratadine Dehydro 11-Hydroxy N-Methyl Impurity , which has a different chemical structure and identifying information.

Table 2: Properties of the Dehydro Impurity

| Property | Value | Source |

| Chemical Name | 8-Chloro-11-hydroxy-11-(N-methyl-4-piperidinyl)-benzo[1][2]cyclohepta [1,2-b] pyridine | [1][4] |

| CAS Number | 117811-17-3 | [1][4] |

| Molecular Formula | C₂₀H₂₁ClN₂O | [1][4] |

| Molecular Weight | 340.9 g/mol | [1][4] |

The structural difference lies in the degree of saturation in the cyclohepta ring, with the "dihydro" form being the reduced and more stable version. For the remainder of this guide, "11-Hydroxy-N-methyldesloratadine" will refer to the dihydro form (CAS 38089-93-9) unless otherwise specified.

Role as a Metabolite and Impurity

11-Hydroxy-N-methyldesloratadine is a significant compound in the context of the antihistamine loratadine. Loratadine is extensively metabolized in the body to its active metabolite, desloratadine.[5][6] Further metabolism of desloratadine can lead to the formation of hydroxylated derivatives, including 11-Hydroxy-N-methyldesloratadine.

From a pharmaceutical manufacturing perspective, 11-Hydroxy-N-methyldesloratadine is considered an impurity of loratadine and desloratadine.[3] Its presence in the final drug product must be carefully monitored and controlled to ensure the safety and efficacy of the medication. The accurate quantification of such impurities is a critical aspect of drug development and quality control.

Synthesis and Formation

The synthesis of 11-Hydroxy-N-methyldesloratadine is not typically performed as a primary objective for therapeutic use, but rather for its use as a reference standard in analytical testing. The formation of this compound as an impurity can occur during the synthesis of desloratadine. One of the common synthetic routes to desloratadine involves the hydrolysis of loratadine.[7] During this process, or through side reactions, the formation of hydroxylated byproducts can occur.

Caption: Simplified pathway showing the formation of 11-Hydroxy-N-methyldesloratadine as a byproduct in desloratadine synthesis.

Analytical Methodologies

The detection and quantification of 11-Hydroxy-N-methyldesloratadine at trace levels require sensitive and specific analytical methods. The primary techniques employed are chromatographic, often coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of pharmaceutical impurities. When coupled with a UV detector, it can provide reliable quantification. For enhanced sensitivity and specificity, particularly in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Experimental Protocol: A Generic LC-MS/MS Method for Quantification

-

Sample Preparation:

-

For plasma samples, a protein precipitation step is typically performed using a solvent like acetonitrile.

-

For drug substance or formulation analysis, a simple dissolution in a suitable solvent (e.g., methanol, acetonitrile) is usually sufficient.

-

An internal standard is added to all samples and standards to correct for variability.

-

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve good separation.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

-

Caption: A typical workflow for the quantification of 11-Hydroxy-N-methyldesloratadine using LC-MS/MS.

Conclusion

11-Hydroxy-N-methyldesloratadine is a molecule of significant interest in the pharmaceutical sciences, playing a dual role as a metabolite of desloratadine and a critical process-related impurity. A clear understanding of its chemical identity, particularly distinguishing between the dihydro and dehydro forms, is essential for accurate scientific communication and research. The analytical methodologies outlined in this guide provide a framework for its reliable detection and quantification, which is paramount for ensuring the quality, safety, and efficacy of loratadine and desloratadine drug products. This technical guide serves as a foundational resource for professionals engaged in the research, development, and quality control of these widely used antihistamines.

References

- Google Patents. (2021). Preparation method of desloratadine.

-

National Center for Biotechnology Information. (n.d.). N-Methyldesloratadine. PubChem Compound Database. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Desloratadine Dehydro 11-Hydroxy N-Methyl Impurity. Retrieved from [Link]

-

Wikipedia. (n.d.). Loratadine. Retrieved from [Link]

-

Zhu, F., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. Drug Design, Development and Therapy, 15, 5147–5157. Retrieved from [Link]

-

ChemWhat. (n.d.). Desloratadine Dehydro 11-Hydroxy N-Methyl Impurity CAS#: 117811-17-3. Retrieved from [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. store.usp.org [store.usp.org]

- 3. clearsynth.com [clearsynth.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Loratadine - Wikipedia [en.wikipedia.org]

- 6. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN113004245B - Preparation method of desloratadine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Pharmacological Profile of N-methyldesloratadine and its Potential Metabolites

Introduction

Within the landscape of second-generation antihistamines, desloratadine represents a cornerstone of therapy for allergic conditions. As the principal active metabolite of loratadine, its pharmacology has been extensively studied, revealing a potent and selective antagonism of the peripheral histamine H1-receptor.[1][2] However, the metabolic journey of desloratadine and its related compounds is complex, involving various enzymatic pathways that can produce a range of molecules with potentially distinct pharmacological profiles.

One such related compound is N-methyldesloratadine, identified chemically as 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine.[5][6] While recognized as a known metabolite and a synthetic intermediate in the production of desloratadine, its own metabolic fate and the pharmacological activity of its subsequent metabolites are not well-documented in publicly available literature.[5]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and investigate the pharmacological profile of N-methyldesloratadine's potential metabolites. By leveraging the well-established metabolic pathways of desloratadine as a foundational model, we will explore hypothesized biotransformations of N-methyldesloratadine. Furthermore, this guide details robust, field-proven experimental protocols necessary to identify, characterize, and evaluate the pharmacological activity of these metabolites, ensuring a scientifically rigorous approach to discovery and development.

Pharmacological and Metabolic Profile of Desloratadine: The Parent Compound

A thorough understanding of desloratadine is crucial for predicting the behavior of its N-methylated analogue. Desloratadine is characterized by its high affinity and selective inverse agonist activity at the histamine H1-receptor, which underlies its clinical efficacy in treating allergic rhinitis and chronic idiopathic urticaria.[7] It exhibits low central nervous system penetration, hence its non-sedating classification.[1]

Pharmacokinetics: Orally administered desloratadine is well-absorbed, reaching peak plasma concentrations (Tmax) in approximately 3 hours.[8] It is extensively bound to plasma proteins (82-87%) and undergoes significant hepatic metabolism.[1][2]

The Major Metabolic Pathway of Desloratadine: The primary metabolic pathway for desloratadine is hydroxylation to form its major active metabolite, 3-hydroxydesloratadine, which is then inactivated through glucuronidation.[7][9] Intriguingly, this is not a direct hydroxylation event. Research has elucidated a more complex, sequential process:

-

N-glucuronidation: Desloratadine is first conjugated by the UDP-glucuronosyltransferase enzyme UGT2B10.[3]

-

3-hydroxylation: The resulting N-glucuronide conjugate serves as a substrate for the cytochrome P450 enzyme CYP2C8, which performs the hydroxylation.[3]

-

Deconjugation: The N-glucuronide is then rapidly hydrolyzed, releasing the 3-hydroxydesloratadine metabolite.[3]

This pathway highlights a sophisticated interplay between Phase II and Phase I metabolic enzymes. 3-hydroxydesloratadine itself is an active metabolite, also binding to plasma proteins (85-89%), before its eventual inactivation and excretion.[1][2]

Caption: Major metabolic pathway of Desloratadine.

N-Methyldesloratadine: Hypothesized Metabolism and Pharmacological Relevance

Given its structural similarity to desloratadine—differing by the methylation of the piperidinylidene nitrogen—we can hypothesize its primary metabolic pathways based on established principles of drug metabolism. The tertiary amine in N-methyldesloratadine is a prime target for enzymatic modification.

Potential Metabolic Pathways:

-

N-demethylation: This is a very common metabolic reaction for tertiary amines, often catalyzed by cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6). This reaction would convert N-methyldesloratadine directly back to desloratadine, which would then enter the well-characterized metabolic cascade described above. The pharmacological activity would thus be dictated by the profile of desloratadine and its metabolites.

-

Hydroxylation: Similar to desloratadine, the aromatic rings and other positions on the N-methyldesloratadine molecule could be susceptible to hydroxylation by CYP enzymes, creating novel metabolites.

-

N-oxidation: The tertiary amine could also undergo N-oxidation to form an N-oxide metabolite, a common pathway for such functional groups.

The critical first step in evaluating N-methyldesloratadine is to determine if N-demethylation is the predominant pathway. If so, its pharmacological profile would largely mirror that of an equimolar dose of desloratadine. If, however, other pathways like hydroxylation at novel positions or N-oxidation are significant, these new metabolites would require full pharmacological characterization.

Caption: Hypothesized metabolic pathways of N-Methyldesloratadine.

Experimental Methodologies for Metabolite Profiling and Characterization

To move from hypothesis to data, a systematic, multi-step experimental approach is required. The following protocols represent a self-validating system, where in vitro findings are confirmed and expanded upon in more complex systems.

Protocol 1: In Vitro Metabolite Identification using Human Liver Microsomes (HLMs)

Causality and Rationale: This experiment serves as the foundational screen for metabolic pathways. HLMs contain a rich complement of Phase I (CYP450) and Phase II (UGT) enzymes responsible for the majority of drug metabolism.[10] This cost-effective in vitro model allows for the rapid identification of major potential metabolites and the enzymes involved.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of N-methyldesloratadine (e.g., 10 mM in DMSO).

-

Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.

-

Prepare a separate cofactor solution containing UDP-glucuronic acid (UDPGA) for assessing glucuronidation.

-

-

Incubation:

-

Pre-warm the HLM suspension to 37°C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding N-methyldesloratadine to a final concentration of 1-10 µM.

-

Immediately add the NADPH regenerating system to start the Phase I reaction. For Phase II assessment, add both NADPH and UDPGA.

-

Incubate at 37°C for a time course (e.g., 0, 15, 30, 60 minutes). A 0-minute time point serves as a negative control.

-

-

Reaction Termination:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the matrix).

-

-

Sample Processing:

-

Vortex the samples vigorously.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

-

Sources

- 1. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medicine.com [medicine.com]

- 3. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. N-Methyldesloratadine | C20H21ClN2 | CID 31843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bioivt.com [bioivt.com]

Unveiling a Key Metabolite: A Technical Guide to the Discovery and Isolation of 11-Hydroxy-N-methyldesloratadine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of 11-Hydroxy-N-methyldesloratadine, a significant metabolite in the biotransformation of loratadine and its derivatives. As a Senior Application Scientist, this document synthesizes established metabolic pathways with robust analytical and synthetic chemistry protocols to offer a field-proven guide for researchers in pharmacology and drug development. The narrative emphasizes the causal relationships behind experimental choices, ensuring that each described protocol is a self-validating system for reproducible results.

Introduction: The Significance of N-methyldesloratadine and its Hydroxylated Metabolites

N-methyldesloratadine is a key intermediate and metabolite in the metabolic cascade of the widely used second-generation antihistamine, loratadine. Loratadine undergoes extensive first-pass metabolism, primarily through cytochrome P450 enzymes, to its major active metabolite, desloratadine. Desloratadine itself is further metabolized, and N-methylation represents one of the pathways. The subsequent hydroxylation of these compounds is a critical step in their detoxification and excretion, often leading to metabolites with altered pharmacological activity. The study of these hydroxylated metabolites, such as 11-Hydroxy-N-methyldesloratadine, is crucial for a complete understanding of the drug's pharmacokinetics, safety profile, and potential for drug-drug interactions.

Discovery of Hydroxylated Metabolites: A Metabolic Detective Story

The discovery of hydroxylated metabolites of N-methyldesloratadine follows a well-established path in drug metabolism research, beginning with in vitro studies designed to mimic the metabolic processes in the liver.

In Vitro Metabolism with Liver Microsomes

The initial step involves incubating N-methyldesloratadine with human liver microsomes. These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, the primary drivers of oxidative metabolism of many drugs.[1][2][3]

Experimental Protocol: In Vitro Incubation

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL protein concentration), N-methyldesloratadine (e.g., 10 µM), and a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

-

Initiation of Reaction: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant for analysis.

Analytical Identification by LC-MS/MS

The supernatant from the incubation mixture is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This powerful technique separates the components of the mixture and provides mass information that allows for the identification of potential metabolites. The detection of a new peak with a mass-to-charge ratio (m/z) 16 Da higher than the parent compound (N-methyldesloratadine) is indicative of the formation of a hydroxylated metabolite.[4][5]

Chemical Synthesis: From Precursor to Purified Metabolite

Once a hydroxylated metabolite is identified, chemical synthesis is necessary to produce a reference standard for definitive structural confirmation and further pharmacological studies. The synthesis of 11-Hydroxy-N-methyldesloratadine can be approached through a multi-step process, drawing inspiration from the synthesis of related hydroxylated desloratadine analogs.[6]

Synthetic Pathway

A plausible synthetic route involves the introduction of a hydroxyl group onto a suitable precursor molecule. Given the structure of N-methyldesloratadine, direct hydroxylation can be challenging and may lack regioselectivity. A more controlled approach would involve the synthesis of a precursor already containing the hydroxyl group or a protected version thereof.

Caption: A generalized synthetic workflow for 11-Hydroxy-N-methyldesloratadine.

Experimental Protocol: Illustrative Synthetic Step

This protocol provides a generalized example of a key synthetic transformation. Specific reagents and conditions would need to be optimized based on the chosen precursor.

-

Reaction Setup: Dissolve the precursor molecule in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

-